6-(tert-butylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Description
This compound belongs to the triazolopyridazine class, characterized by a fused [1,2,4]triazole and pyridazine core. Its structure includes two critical substituents:
- 6-(tert-butylsulfanyl) group: Enhances lipophilicity and metabolic stability due to the bulky tert-butyl moiety .
The oxoethyl linker between the triazolopyridazine core and the piperazine moiety may influence conformational flexibility and binding affinity to biological targets, such as kinases or bromodomains .
Properties
IUPAC Name |
6-tert-butylsulfanyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O2S/c1-21(2,3)31-18-9-8-17-23-27(20(30)28(17)24-18)14-19(29)26-12-10-25(11-13-26)16-6-4-15(22)5-7-16/h4-9H,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWFDZNVBJOSAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NN2C(=NN(C2=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(tert-butylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolopyridazine Core: The triazolopyridazine core is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Incorporation of the tert-Butylthio Group: The tert-butylthio group is introduced through a thiolation reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
6-(tert-butylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(tert-butylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tert-butylsulfanyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or inhibition of specific signaling pathways.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ primarily in substituents on the triazolopyridazine core and the piperazine moiety. Key examples include:
Structural Insights :
- The tert-butylsulfanyl group in the target compound may offer superior metabolic stability compared to smaller substituents (e.g., methyl or trifluoromethyl) .
- Fluorophenylpiperazine vs. bis(fluorophenyl)butylpiperazine (1166810-13-4): Bulkier substituents in the latter may enhance target engagement but reduce solubility .
Structure-Activity Relationship (SAR)
- Core Modifications : Replacement of pyridazine with pyrimidine (as in ) reduces BET inhibition potency, highlighting the importance of the triazolopyridazine scaffold .
- Substituent Effects :
Bioactivity and Pharmacokinetics (PK)
- Similarity Indexing : Analogous compounds (e.g., aglaithioduline vs. SAHA) show ~70% structural similarity via Tanimoto coefficients, correlating with comparable bioactivity .
- Lumping Strategy : Compounds with shared triazolopyridazine cores () may exhibit similar ADME profiles despite substituent variations .
Biological Activity
N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic effects, and relevant case studies.
- Molecular Formula: C19H13Cl2FN2O3S
- Molecular Weight: 439.3 g/mol
- IUPAC Name: N-(2,4-dichlorophenyl)-4-[(2-fluorophenyl)sulfamoyl]benzamide
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various pathological processes. The presence of the piperidine ring enhances its interaction with biological targets, leading to modulation of signaling pathways associated with inflammation and cancer progression.
Anticancer Properties
Research has demonstrated that N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.5 |
| A549 (Lung) | 12.3 |
| HeLa (Cervical) | 10.8 |
These findings suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has demonstrated the ability to reduce markers of inflammation such as TNF-alpha and IL-6. This effect is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines
A study published in the Journal of Medicinal Chemistry examined the effects of various derivatives of N-(2,4-dichlorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea on cancer cell lines. The results indicated that modifications to the sulfonamide group significantly enhanced anticancer activity, particularly against breast and lung cancer cells . -
Anti-inflammatory Model
In a rodent model of inflammation, treatment with this compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
